5-Chloro-7-(4-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline
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Overview
Description
5-Chloro-7-(4-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro and fluorophenyl substitution, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(4-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and fluorophenyl groups. The final step involves the etherification with isopropanol to introduce the propan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(4-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline ring or the substituents.
Substitution: Halogen substitution reactions can occur, where the chloro or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Chloro-7-(4-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Medicine: Quinoline derivatives are often investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(4-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline involves its interaction with specific molecular targets. The chloro and fluorophenyl groups can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Another compound with similar halogen substitutions.
5-Chloro-2-fluorophenylboronic acid: Shares the chloro and fluoro groups but differs in the overall structure.
Uniqueness
5-Chloro-7-(4-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline is unique due to its specific substitution pattern and the presence of the propan-2-yl group. This combination of features can result in distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
648896-88-2 |
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Molecular Formula |
C18H15ClFNO |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
5-chloro-7-(4-fluorophenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C18H15ClFNO/c1-11(2)22-18-15(12-5-7-13(20)8-6-12)10-16(19)14-4-3-9-21-17(14)18/h3-11H,1-2H3 |
InChI Key |
BWBALEVTXAMIDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C2C(=C(C=C1C3=CC=C(C=C3)F)Cl)C=CC=N2 |
Origin of Product |
United States |
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